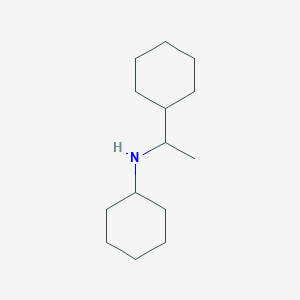

N-(1-cyclohexylethyl)cyclohexanamine

Description

Structure

3D Structure

Properties

CAS No. |

77899-51-5 |

|---|---|

Molecular Formula |

C14H27N |

Molecular Weight |

209.37 g/mol |

IUPAC Name |

N-(1-cyclohexylethyl)cyclohexanamine |

InChI |

InChI=1S/C14H27N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h12-15H,2-11H2,1H3 |

InChI Key |

WJCWAHGTIMSOBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)NC2CCCCC2 |

Origin of Product |

United States |

Reaction Mechanisms in N 1 Cyclohexylethyl Cyclohexanamine Chemistry

Fundamental Reaction Pathways of Secondary Amines

The reactivity of N-(1-cyclohexylethyl)cyclohexanamine is largely dictated by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.

The defining characteristic of amines is the presence of a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. libretexts.org N-(1-cyclohexylethyl)cyclohexanamine can donate this electron pair to an electrophile, an electron-pair acceptor, to form a new covalent bond. organic-chemistry.orgyoutube.com This nucleophilic character is central to its participation in substitution reactions.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). organic-chemistry.orgsavemyexams.com

SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgmasterorganicchemistry.com This is a single, concerted step. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the amine and the electrophile. savemyexams.com For a secondary amine like N-(1-cyclohexylethyl)cyclohexanamine, the significant steric hindrance from the two bulky cyclohexyl groups can slow down the rate of SN2 reactions, as the nucleophilic nitrogen has more difficulty accessing the electrophilic center. researchgate.netmasterorganicchemistry.com Generally, less sterically hindered primary amines are more reactive in SN2 reactions than secondary amines. researchgate.net

SN1 Mechanism: The SN1 reaction occurs in two steps. First, the leaving group departs to form a carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com In the second, fast step, the nucleophilic amine attacks the planar carbocation. organic-chemistry.orgmasterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the substrate forming the carbocation. masterorganicchemistry.comchemistrysteps.com SN1 reactions are favored for tertiary substrates that can form stable carbocations and are often facilitated by polar protic solvents. organic-chemistry.orglibretexts.org The amine's role is that of a nucleophile in the second step, and its strength does not affect the reaction rate. chemistrysteps.com

The choice between an SN1 and SN2 pathway is influenced by the structure of the electrophile, the strength of the nucleophile, the nature of the leaving group, and the solvent. chemistrysteps.comlibretexts.org

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (forms carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile Strength | Weak nucleophiles are effective | Strong nucleophiles are required |

While primarily nucleophilic, secondary amines can exhibit electrophilic reactivity under specific conditions. For instance, reaction with nitrous acid (HNO₂) converts secondary amines into N-nitrosamines (R₂N-NO). britannica.com In this reaction, the amine first reacts with the acylating agent, which is a source of the nitrosyl group (–NO). britannica.com Nitrosamines themselves can be potent electrophiles and their formation is a significant consideration in chemical synthesis and toxicology. britannica.com

Secondary amines can undergo oxidation by various reagents. Mild oxidation with reagents like manganese dioxide (MnO₂) can remove two hydrogen atoms to form an imine. britannica.com Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids, can add an oxygen atom to the nitrogen, converting a secondary amine into a hydroxylamine (B1172632) (R₂NOH). britannica.comyoutube.com Permanganate can also be used to oxidize amines, leading to aldehydes and ketones. acs.org

Conversely, amines can be synthesized through reduction pathways. A prominent method is reductive amination, which involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine. organic-chemistry.orgnih.gov For example, cyclohexanone (B45756) could react with 1-cyclohexylethylamine, followed by a reducing agent like sodium borohydride, to form N-(1-cyclohexylethyl)cyclohexanamine. organic-chemistry.org This process can also start from alcohols, which are first oxidized in situ to the carbonyl compound in a "hydrogen-borrowing" mechanism before reacting with the amine and being reduced. mdpi.comorganic-chemistry.org

Stereochemical Considerations in Reactions Involving Chiral Cyclohexylethyl Moieties

The 1-cyclohexylethyl group in N-(1-cyclohexylethyl)cyclohexanamine contains a chiral center at the carbon atom bonded to both the cyclohexyl ring and the nitrogen atom. This introduces stereochemical complexity into its reactions.

When a reaction occurs at this chiral center, the stereochemical outcome depends on the mechanism. libretexts.org

In an SN2 reaction , where the nucleophile attacks the chiral carbon, the reaction proceeds with an inversion of configuration. libretexts.org This means that if the starting material has an (R) configuration, the product will have an (S) configuration, and vice versa. This process is stereospecific because the stereochemistry of the reactant directly determines the stereochemistry of the product. masterorganicchemistry.com

In an SN1 reaction , the formation of a planar, achiral carbocation intermediate allows the incoming nucleophile to attack from either face with equal probability. organic-chemistry.orglibretexts.org This leads to a racemic mixture of both enantiomers (a 50:50 mix of R and S), and the product is optically inactive. libretexts.orgslideshare.net

If a reaction creates a new chiral center in a molecule that is already chiral, the products will be diastereomers. masterorganicchemistry.com Diastereomers have different physical properties and can be formed in unequal amounts, a phenomenon known as diastereoselectivity. masterorganicchemistry.comuni-muenchen.de The synthesis of chiral amines often employs stereoselective methods to control the configuration of the product. mdpi.com

Mechanistic Insights from Catalyzed Transformations (e.g., Ethylene (B1197577) Tetramerization, Amine Formation)

N-(1-cyclohexylethyl)cyclohexanamine, or structurally similar secondary amines, can act as ligands in transition-metal catalysis. The nitrogen atom's lone pair can coordinate to a metal center, influencing its catalytic activity and selectivity.

A significant industrial process where related ligands are crucial is the selective oligomerization of ethylene. Specifically, chromium-based catalysts combined with ligands containing phosphorus and nitrogen donors, such as bis(diphenylphosphino)amine derivatives, are used for the selective tetramerization of ethylene to produce 1-octene. mdpi.comnih.govresearchgate.net The mechanism is believed to involve the formation of a metallacycle intermediate. The steric and electronic properties of the amine ligand are critical in directing the reaction pathway towards tetramerization over other possibilities like trimerization (to 1-hexene) or polymerization. mdpi.comresearchgate.net The bulky substituents on the nitrogen atom, similar to the cyclohexyl groups in N-(1-cyclohexylethyl)cyclohexanamine, play a key role in controlling the selectivity of the catalytic system. mdpi.com

Catalyzed amine formation often proceeds via "hydrogen-borrowing" or "hydrogen-transfer" mechanisms. mdpi.com In these processes, a catalyst (often based on ruthenium, iridium, or cobalt) temporarily removes hydrogen from an alcohol to form an aldehyde or ketone. mdpi.comorganic-chemistry.org This carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen held by the catalyst to yield the final, more substituted amine. mdpi.comyoutube.com This atom-economical process generates water as the only byproduct.

Intramolecular Rearrangements and C-H Activation Mechanisms

While less common for simple secondary amines, intramolecular rearrangements can occur under specific conditions, often promoted by heat or catalysis. More relevant to modern synthetic chemistry is the transition-metal-catalyzed functionalization of otherwise unreactive C-H bonds. acs.orgmt.com

C-H activation is a powerful strategy for forming new C-C, C-N, or C-O bonds directly. mt.comyoutube.com In the context of amines, a transition metal catalyst (e.g., palladium, rhodium, iridium) can cleave a C-H bond, typically one located near the nitrogen atom, which can act as a directing group. researchgate.netyoutube.com The reaction often proceeds through one of several mechanisms: youtube.com

Oxidative Addition: A low-valent metal center inserts into the C-H bond, increasing its oxidation state. youtube.com

Concerted Metalation-Deprotonation (CMD): The C-H bond cleavage occurs in a single step involving the metal and a base. youtube.com

Sigma-Bond Metathesis: Common for early transition metals, this involves a four-membered transition state. youtube.com

For secondary amines, C-H activation can enable the synthesis of complex heterocyclic structures. For instance, palladium catalysis can facilitate the carbonylation of C-H bonds to form β-lactams. researchgate.net The selectivity of which C-H bond is activated can be controlled by the steric and electronic environment around the nitrogen atom, highlighting the influence of bulky substituents like the cyclohexylethyl group. researchgate.net

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-(1-cyclohexylethyl)cyclohexanamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectroscopy, the proton signals for N-(1-cyclohexylethyl)cyclohexanamine are expected in the upfield region, characteristic of aliphatic compounds. The numerous protons on the two cyclohexyl rings would likely appear as a series of complex, overlapping multiplets between approximately 1.0 and 2.0 ppm. The proton of the N-H group is anticipated to present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The methine proton (CH) of the ethyl bridge, being adjacent to a nitrogen atom and a cyclohexyl group, would be shifted downfield. The terminal methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton.

In ¹³C NMR spectroscopy, the carbon atoms of the cyclohexyl rings would generate signals in the typical aliphatic range of 25-45 ppm. The carbons directly bonded to the nitrogen atom (C-N) would experience a downfield shift, appearing in the 50-60 ppm range. The methyl carbon would produce a signal at the most upfield position, consistent with its chemical environment.

Predicted ¹H NMR Data for N-(1-cyclohexylethyl)cyclohexanamine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclohexyl protons (-CH₂-, -CH-) | 1.0 - 2.0 | Multiplet (m) |

| Methyl protons (-CH₃) | ~1.1 | Doublet (d) |

| Methine proton (-CH-) | ~2.5 - 3.0 | Multiplet (m) |

| Amine proton (-NH-) | Variable (e.g., 0.5 - 2.5) | Broad Singlet (br s) |

Predicted ¹³C NMR Data for N-(1-cyclohexylethyl)cyclohexanamine

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl carbon (-CH₃) | ~15 - 20 |

| Cyclohexyl carbons (-CH₂-) | ~25 - 35 |

| Cyclohexyl methine carbon (-CH-) | ~40 - 45 |

| Methine carbon (-CH-N) | ~55 - 65 |

| Cyclohexyl carbon (C-N) | ~50 - 60 |

Mass Spectrometry (MS) for Molecular Fingerprinting (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, while Gas Chromatography-Mass Spectrometry (GC-MS) reveals characteristic fragments useful for structural confirmation.

For N-(1-cyclohexylethyl)cyclohexanamine (C₁₄H₂₇N), the molecular weight is 209.2143 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 209. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. semanticscholar.org Key predicted fragmentation pathways for this molecule include the loss of a cyclohexyl radical or a methyl radical.

Predicted Mass Spectrometry Fragmentation Data for N-(1-cyclohexylethyl)cyclohexanamine

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 209 | [C₁₄H₂₇N]⁺ | Molecular Ion (M⁺) |

| 194 | [M - CH₃]⁺ | Loss of a methyl radical |

| 126 | [M - C₆H₁₁]⁺ | Loss of a cyclohexyl radical (α-cleavage) |

| 112 | [C₇H₁₄N]⁺ | α-cleavage resulting in an iminium ion |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org

The IR spectrum of N-(1-cyclohexylethyl)cyclohexanamine is expected to display several characteristic absorption bands. The most diagnostic peak would be for the N-H stretch of the secondary amine, which typically appears as a single, moderately intense band in the region of 3300-3500 cm⁻¹. ucla.edulibretexts.org Strong, sharp peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are characteristic of C-H stretching vibrations from the sp³-hybridized carbons of the cyclohexyl and ethyl groups. libretexts.org Additionally, C-H bending vibrations are expected around 1450 cm⁻¹, and the C-N stretching vibration should be visible in the 1250-1020 cm⁻¹ region.

Predicted Infrared (IR) Absorption Data for N-(1-cyclohexylethyl)cyclohexanamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend | 1440 - 1470 | Medium |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating N-(1-cyclohexylethyl)cyclohexanamine from reaction mixtures or impurities and for quantifying its purity.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like N-(1-cyclohexylethyl)cyclohexanamine. The compound is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a key parameter for identification. shimadzu.com Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities by comparing their mass spectra to libraries or known standards. The choice of a nonpolar or polar capillary column and the temperature program are critical factors that influence separation efficiency. nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. mdpi.com For a non-polar molecule like N-(1-cyclohexylethyl)cyclohexanamine, reversed-phase HPLC (RP-HPLC) would be the method of choice. sielc.com In RP-HPLC, the compound is separated based on its hydrophobicity using a non-polar stationary phase and a polar mobile phase. A significant challenge for this specific molecule is its lack of a strong UV chromophore, which makes detection by standard UV-Vis detectors difficult. researchgate.net Therefore, alternative detection methods such as mass spectrometry (LC-MS), an evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD) would be necessary for sensitive quantification.

The structure of N-(1-cyclohexylethyl)cyclohexanamine contains a chiral center at the carbon atom of the ethyl group, which is bonded to four different groups (a hydrogen atom, a methyl group, a cyclohexyl group, and the cyclohexylamino group). This means the compound exists as a pair of non-superimposable mirror images called enantiomers.

Standard chromatographic techniques cannot separate enantiomers. Therefore, chiral chromatography is required to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. nih.gov Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used and have shown effectiveness in the separation of chiral amines. nih.govwiley.com Both normal-phase and reversed-phase chiral HPLC, as well as chiral GC, can be employed for this purpose. nih.gov

Electrochemical and Optical Characterization (e.g., Cyclic Voltammetry, UV-Vis Spectroscopy)

A thorough review of scientific literature and chemical databases indicates a lack of specific experimental data for the electrochemical and optical characterization of N-(1-cyclohexylethyl)cyclohexanamine. No published studies detailing the cyclic voltammetry or UV-Vis spectroscopy of this particular secondary amine were identified.

In general, the electrochemical behavior of secondary aliphatic amines involves oxidation at the nitrogen atom. nih.govacs.orgresearchgate.net This process typically occurs at a specific potential, leading to the formation of a radical cation, which can then undergo further reactions such as deprotonation. acs.org The exact oxidation potential is highly dependent on the molecular structure and the experimental conditions, including the solvent and electrolyte used. researchgate.net However, without experimental measurement for N-(1-cyclohexylethyl)cyclohexanamine, specific potentials and reaction mechanisms cannot be reported.

Regarding optical characterization, saturated aliphatic amines like N-(1-cyclohexylethyl)cyclohexanamine are not expected to exhibit significant absorption in the standard ultraviolet-visible (UV-Vis) region (200-800 nm). libretexts.orgnih.gov This is because the molecule lacks a chromophore—an unsaturated group of atoms responsible for electronic transitions in this range of the electromagnetic spectrum. The electronic transitions associated with the C-N and N-H bonds in such compounds occur at wavelengths below 200 nm, in the far-UV region. libretexts.org For aliphatic amines to be analyzed by UV-Vis spectroscopy, they typically require a derivatization step, where a chromophoric tag is chemically attached to the molecule, allowing for detection at longer wavelengths. nih.govhkbu.edu.hk

Due to the absence of specific research findings, a data table for the electrochemical and optical properties of N-(1-cyclohexylethyl)cyclohexanamine cannot be generated.

Advanced Applications and Functionalization of N 1 Cyclohexylethyl Cyclohexanamine Derivatives

Ligand Design in Transition Metal Catalysis

The specific steric and electronic properties of the N-(1-cyclohexylethyl)cyclohexanamine scaffold are highly valuable in the design of ligands for transition metal catalysts. These properties are particularly influential in reactions involving the transformation of simple olefins into more complex and valuable molecules.

Development of N-Substituted Diphosphinoamine (PNP) Ligands

Diphosphinoamine ligands, commonly known as PNP ligands, are a class of chelating molecules that bind to a metal center through two phosphorus atoms and a central nitrogen atom. The substituent on this nitrogen atom is critical for tuning the catalyst's properties. The bulky N-(1-cyclohexylethyl)cyclohexanamine moiety can be incorporated to create a specific steric environment around the metal center. nih.govnih.gov

The general structure of these ligands is (R₂P)₂NR', where the R' group significantly influences the catalytic outcome. By introducing bulky groups like cyclohexylethyl, designers can modulate the electronic and steric environment of the chromium center in chromium-based catalysts. nih.govrsc.org This tuning is essential for controlling the selectivity of catalytic processes like ethylene (B1197577) oligomerization. The steric hindrance provided by the cyclohexyl groups can favor the formation of specific metallocycles, which in turn directs the reaction towards desired products. nih.gov Ligands are often synthesized via a salt elimination reaction, allowing for a range of N-substituents to be readily incorporated. nih.gov

Catalytic Activity in Olefin Oligomerization and Polymerization

PNP ligands derived from bulky amines are particularly effective in chromium-catalyzed selective ethylene oligomerization, a process that converts ethylene into linear alpha-olefins like 1-hexene (B165129) and 1-octene. mdpi.comnih.gov These chemicals are important co-monomers in the production of polyethylene. The catalytic system, typically comprising a PNP ligand, a chromium source (e.g., Cr(acac)₃), and a co-catalyst like methylaluminoxane (B55162) (MAO), exhibits high activity and selectivity. mdpi.com

The structure of the N-substituent on the PNP ligand directly impacts the catalyst's performance. For instance, increasing the steric bulk around the nitrogen atom can significantly enhance the selectivity towards 1-hexene and 1-octene. nih.gov Research on related binuclear PNP ligands based on a cyclohexyldiamine scaffold has shown that the ligand architecture is crucial for achieving high catalytic activity, reaching up to 3887.7 kg·g⁻¹·h⁻¹, with a combined selectivity of 84.5% for 1-hexene and 1-octene. mdpi.comnih.gov The steric and electronic effects of the N-substituent influence the ratio of these products. mdpi.com

| Ligand N-Substituent | Catalyst System | Activity (kg·g⁻¹·h⁻¹) | Selectivity (1-Hexene + 1-Octene) | Key Finding | Reference |

| Varies (cyclohexyldiamine scaffold) | PNP/Cr(acac)₃/MAO | Up to 3887.7 | 84.5% | Ligand structure significantly enhances catalytic activity and selectivity. | mdpi.comnih.gov |

| Me₂CHCH₂ (Isobutyl) | {[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂/MMAO | 198.3 | 76.4% | β-branching increases steric bulk, enhancing selective tri/tetramerization. | nih.gov |

| F₂CHCH₂ (Difluoroethyl) | {[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂/MMAO | N/A | Low | Electron-withdrawing group promotes non-selective oligomerization. | nih.gov |

Role in Organic Semiconductor Materials Development

The unique structural characteristics of N-(1-cyclohexylethyl)cyclohexanamine derivatives are also being explored in the field of organic electronics, where molecular shape and intermolecular interactions dictate material performance.

Integration into Diimide Systems for n-Type Organic Conductors

N-type organic semiconductors are essential for creating complementary circuits and efficient organic photovoltaic devices. Rylene diimides, particularly naphthalene (B1677914) diimide (NDI), are prominent n-type materials due to their excellent electron-accepting properties and robust chemical stability. nih.govrsc.org The performance of these materials is heavily dependent on their solid-state packing, which can be controlled by attaching various side chains to the imide nitrogen atoms. ucl.ac.uk

Bulky, non-planar substituents like those derived from N-(1-cyclohexylethyl)cyclohexanamine can be strategically attached to the NDI core. The purpose of these bulky groups is to modulate the intermolecular π-π stacking. frontiersin.orgnih.gov While strong stacking is necessary for charge transport, excessive aggregation can lead to low solubility and unfavorable film morphology. The introduction of sterically demanding cyclohexyl groups can improve the processability and thermal stability of the semiconductor material. frontiersin.orgnih.gov For example, anthracene (B1667546) derivatives substituted with cyclohexyl groups have shown significantly higher thermal stability compared to those with linear alkyl chains. frontiersin.org This principle is applied to diimide systems to create robust and processable n-type conductors.

Impact on Supramolecular Organization and Charge Transport Efficiency

The attachment of bulky side chains has a profound effect on the supramolecular organization of diimide-based materials. nih.gov The cyclohexylethylcyclohexanamine group, with its three-dimensional structure, can disrupt the typical co-facial π-stacking observed in planar NDI cores. This disruption is not necessarily detrimental; by controlling the distance and orientation between adjacent molecules, it is possible to optimize the electronic coupling and, consequently, the charge transport efficiency. nih.gov

Molecular dynamics simulations on related perylene (B46583) diimide (PDI) systems have shown that fluctuations in the distance and orientation of the π-stacked cores directly impact charge carrier mobilities. nih.gov The rigid and bulky nature of cyclohexyl groups can help lock in a favorable, albeit less compact, packing motif that balances strong electronic coupling with good morphological stability. frontiersin.org This controlled organization is crucial for achieving high and reliable performance in devices like organic field-effect transistors (OFETs). nih.gov Furthermore, enhanced thermal stability, as demonstrated by cyclohexyl-substituted semiconductors, ensures that the device performance does not degrade at elevated operating temperatures. frontiersin.orgnih.gov

| Side-Chain Feature | Impact on Solubility | Impact on π-π Stacking | Impact on Thermal Stability | Implication for Charge Transport | Reference |

| Linear Alkyl Chains | Moderate | Promotes strong, often excessive, stacking | Lower | Can lead to brittle films and performance variability. | frontiersin.orgnih.gov |

| Bulky Cyclohexyl Groups | High | Modulates and controls stacking distance/orientation | Higher | Can optimize electronic coupling and improve device stability. | frontiersin.orgnih.gov |

Investigation in Biological Systems as Modulators and Research Tools

While specific research on the biological activity of N-(1-cyclohexylethyl)cyclohexanamine is not extensively documented, the broader class of cyclohexylamine (B46788) derivatives has been the subject of numerous investigations in medicinal chemistry. These studies explore their potential as modulators of various biological targets.

Enzyme-Substrate Interaction Studies

Derivatives containing a cyclohexyl or cyclohexene (B86901) moiety have been identified as modulators of enzyme activity through direct binding, thereby influencing the enzyme-substrate interaction. A notable example is the small molecule (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, known as NMac1. wikipedia.orgtaylorandfrancis.com This compound is an activator of the enzyme Nucleoside Diphosphate (B83284) Kinase (NDPK), specifically the Nm23-H1 isoform, which is a known metastasis suppressor. wikipedia.orgtaylorandfrancis.com

NMac1 directly binds to the C-terminus of the hexameric form of Nm23-H1. wikipedia.orgtaylorandfrancis.com This interaction does not alter the maximum velocity (Vmax) of the enzyme but rather functions through an allosteric mechanism. wikipedia.orgdrugbank.com By binding to this allosteric site, NMac1 increases the enzyme's affinity for its substrate, nucleoside diphosphate (UDP), effectively lowering the Michaelis constant (Km). wikipedia.orgdrugbank.com This "Km-type" activation enhances the enzyme's efficiency at converting substrates to products, which in turn suppresses cancer cell metastasis. wikipedia.orgdrugbank.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has shown that NMac1 binding significantly decreases exchanges in the C-terminal region of Nm23-H1, confirming this as the primary interaction site. taylorandfrancis.comresearchgate.net

Receptor Binding Profiling

The structural motif of a cyclohexyl ring attached to an amine is prevalent in a wide range of pharmacologically active compounds that target various receptors. The binding profiles of these derivatives are highly dependent on the specific substitutions on the cyclohexyl, aryl, and amine components.

Neurotransmitter Receptors

Arylcyclohexylamine derivatives are well-known for their interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov These compounds act as non-competitive antagonists by binding to an allosteric site within the receptor's ion channel, often referred to as the phencyclidine (PCP) binding site. nih.govresearchgate.net This action blocks the influx of calcium ions (Ca2+), leading to dissociative anesthetic effects. nih.govnih.gov The affinity for this site is a key determinant of their neurological activity. litfl.com

Furthermore, a novel series of trans-1,3-cyclohexyl diamides has been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), demonstrating the versatility of the cyclohexyl scaffold in targeting different types of neurotransmitter receptors. nih.gov Derivatives have also been developed with high affinity for sigma receptors (σ1 and σ2), such as the ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). nih.gov

Cannabinoid Receptors

Several synthetic ligands targeting cannabinoid receptors CB1 and CB2 incorporate a cyclohexyl group to enhance binding affinity and selectivity. nih.gov For instance, in a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides, a 4-methylcyclohexyl carboxamide group was maintained while other parts of the molecule were modified. nih.gov These derivatives were found to be highly selective for the CB2 receptor. nih.gov

Nociceptin Receptors

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) is another target for cyclohexyl-containing compounds. The small molecule AT-312, which is (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol, has been characterized as a high-affinity, selective NOP full agonist. It demonstrates subnanomolar binding affinity for the NOP receptor and exhibits significant selectivity over classical opioid receptors like mu (MOP), kappa (KOP), and delta (DOP).

Calcium Channels

While many arylcyclohexylamines exert their primary effects via NMDA receptor antagonism, this action indirectly modulates calcium influx. nih.govnih.gov Their binding within the NMDA receptor's ion channel non-competitively blocks Ca2+ flux. nih.govnih.gov However, direct, high-affinity binding of N-(1-cyclohexylethyl)cyclohexanamine derivatives specifically to voltage-gated calcium channels (VGCCs) is less characterized in the literature compared to their action at other receptors. Other classes of compounds, such as phenylalkylamines and dihydropyridines, are the canonical blockers of L-type calcium channels. drugbank.comnih.govnih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| AT-312 | NOP | 0.34 ± 0.13 nM | 17-fold over MOP; >200-fold over KOP | |

| PB28 Derivative (Compound 16) | σ2 | 10.8 nM | High σ2 affinity | nih.gov |

| SCH221510 (Control) | NOP | 13.7 nM | 5-fold over MOP; 3.6-fold over KOP | |

| Naphthyridine Derivative | CB2 | 3.60 nM | Selective for CB2 over CB1 | nih.gov |

Structure-Activity Relationship (SAR) in Biological Systems

The biological activity of N-(1-cyclohexylethyl)cyclohexanamine derivatives is highly sensitive to their molecular structure. Structure-activity relationship (SAR) studies have elucidated key features that govern their potency and selectivity.

For the Nm23-H1 activator NMac1, the pharmacophore is well-defined. Studies on NMac1 derivatives revealed that all four methoxy (B1213986) groups on the two dimethoxy phenyl rings are essential for its NDPK-activating ability. The removal of any single methoxy group results in a loss of activity, highlighting the critical role of these specific substitutions for the interaction with the enzyme.

In the context of arylcyclohexylamine-based NMDA receptor antagonists, SAR studies have shown that:

Aryl Ring Substitution: Replacing the phenyl ring with a thienyl ring can increase activity. nih.gov

Cyclohexyl Ring Substitution: Adding methyl groups to the cyclohexyl ring tends to reduce potency without affecting efficacy, whereas hydroxyl groups decrease both potency and efficacy. nih.gov

Amine Substitution: Replacing the piperidine (B6355638) ring with a pyrrolidine (B122466) or morpholine (B109124) ring generally decreases potency. nih.gov

For cannabinoid receptor ligands, SAR can be finely tuned. In one series of CB2-selective ligands, the core structure included a 4-methylcyclohexyl carboxamide group. nih.gov It was observed that elongating a hydroxyalkyl chain at a different position on the molecule from two to five carbons progressively increased CB2 receptor affinity (Ki values dropped from 2096 nM to 3.60 nM). nih.gov This indicates that the length of this specific side chain is a critical determinant of binding potency at the CB2 receptor. nih.gov

| Compound Modification | Effect on CB2 Affinity (Ki) | Reference |

|---|---|---|

| Hydroxyethyl group | 2096 nM | nih.gov |

| Hydroxypropyl group | Lower Ki (Increased Affinity) | nih.gov |

| Hydroxybutyl group | Lower Ki (Increased Affinity) | nih.gov |

| Hydroxypentyl group | 3.60 nM (Highest Affinity) | nih.gov |

| Hydroxyhexyl group | 18.0 nM (Slight decrease in affinity) | nih.gov |

Synthesis of Complex Organic Molecules as Intermediates

The cyclohexylamine framework serves as a valuable building block, or intermediate, in the synthesis of more complex and specialized molecules. Its rigid yet three-dimensional structure provides a reliable scaffold for constructing chiral compounds with specific pharmacological properties.

Theoretical and Computational Studies in N 1 Cyclohexylethyl Cyclohexanamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-cyclohexylethyl)cyclohexanamine at the electronic level. These methods, rooted in quantum mechanics, can predict a molecule's geometry, energy, and electronic properties with high accuracy. rsdjournal.orgrsc.org

One of the primary applications of quantum chemistry is the determination of the molecule's optimized geometry. By solving the Schrödinger equation for the molecular system, researchers can identify the most stable three-dimensional arrangement of atoms. This provides crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations yield valuable data on the electronic structure, such as the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Reactivity descriptors, such as electrostatic potential maps, can also be generated. These maps visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting how N-(1-cyclohexylethyl)cyclohexanamine might interact with other chemical species. For instance, in related cyclohexylamine (B46788) derivatives, the nitrogen atom is typically an electron-rich center, making it a primary site for electrophilic attack or protonation. researchgate.net

Table 1: Predicted Electronic Properties of N-(1-cyclohexylethyl)cyclohexanamine (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbital and affinity for electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 1.5 D | Provides insight into the molecule's polarity and solubility characteristics. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Receptor Docking

While quantum chemical calculations provide a static picture, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of N-(1-cyclohexylethyl)cyclohexanamine.

Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the molecule's flexibility and its behavior over time. mdpi.com By simulating the movements of atoms and bonds based on classical mechanics, MD can reveal how the molecule vibrates, rotates, and changes its conformation in different environments (e.g., in a solvent or near a biological receptor). mdpi.com These simulations can help to understand the molecule's stability and how it might adapt its shape to bind to a receptor.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of N-(1-cyclohexylethyl)cyclohexanamine, which can aid in its experimental identification and characterization.

By calculating the vibrational frequencies of the molecule, it is possible to predict its infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For example, the N-H stretching and bending vibrations, as well as the C-N stretching vibrations, would be characteristic features in the IR spectrum.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using quantum chemical methods. mdpi.com Predicting the 1H and 13C NMR spectra can be invaluable for interpreting experimental NMR data and confirming the structural assignment of the molecule. mdpi.com

Table 2: Predicted Spectroscopic Data for N-(1-cyclohexylethyl)cyclohexanamine (Illustrative)

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |

| Infrared (IR) Spectroscopy | ~3300-3400 cm-1 | N-H stretch |

| Infrared (IR) Spectroscopy | ~1180-1360 cm-1 | C-N stretch |

| 13C NMR Spectroscopy | ~50-60 ppm | Carbon atom attached to nitrogen |

| 1H NMR Spectroscopy | ~2.5-3.5 ppm | Proton on the carbon atom attached to nitrogen |

Note: These are typical ranges for the indicated functional groups and may vary in the specific molecule. Precise computational prediction would require dedicated calculations.

Computational Approaches to Ligand-Receptor Interactions and Binding Affinity

Understanding how N-(1-cyclohexylethyl)cyclohexanamine interacts with biological targets is a key area of research where computational methods are particularly powerful.

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.net Docking algorithms explore various possible binding poses and use a scoring function to rank them based on their predicted binding affinity. researchgate.net This can provide initial insights into which receptors N-(1-cyclohexylethyl)cyclohexanamine might interact with and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. For a molecule like this, the amine group could potentially form hydrogen bonds with amino acid residues in a receptor's binding pocket.

Binding Affinity Prediction: Beyond just predicting the binding pose, more advanced computational methods aim to quantitatively predict the binding affinity (e.g., the dissociation constant, Kd, or the inhibition constant, Ki). While challenging, techniques like free energy perturbation (FEP) and thermodynamic integration (TI), which are based on molecular dynamics simulations, can provide more accurate estimations of binding affinity. These calculations are computationally intensive but offer a more rigorous understanding of the thermodynamics of ligand-receptor binding.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of Cyclohexyl and Ethyl Moieties and their Influence on Molecular Function

The systematic modification of the constituent parts of a molecule is a cornerstone of SAR studies. For a compound like N-(1-cyclohexylethyl)cyclohexanamine, alterations to the cyclohexyl rings and the ethyl group can profoundly impact its physicochemical properties and, consequently, its molecular function.

Cyclohexyl Moiety Modification: The cyclohexyl group, a non-polar and sterically demanding substituent, significantly influences the lipophilicity and conformational flexibility of a molecule. Modifications can include:

Ring Saturation: Studies on related compounds, such as NMac1 derivatives, have shown that reducing a cyclohexene (B86901) ring to a cyclohexane (B81311) ring can lead to decreased activity. researchgate.net This suggests that the rigidity and electronic properties conferred by unsaturation in the ring can be crucial for molecular interactions.

Substitution on the Ring: Introducing substituents on the cyclohexyl ring can alter its steric profile and electronic properties. For instance, in a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, various substitutions on the cyclohexane ring were explored to modulate antimicrobial activity. nih.gov The position and nature of these substituents were found to be critical in determining the biological efficacy.

Ethyl Moiety Modification: The N-ethyl group in N-(1-cyclohexylethyl)cyclohexanamine also presents opportunities for modification to fine-tune the molecule's properties.

Alkyl Chain Length: In studies of N-alkylated cyclic diamines, the length of the alkyl chain has been shown to be a critical determinant of biological activity. For example, in a series of N-alkylated diazepanes, only the N,N'-dioctyl derivative exhibited significant antitumor activity, highlighting the importance of a specific alkyl chain length for interacting with biological targets like DNA. nih.gov

Introduction of Functional Groups: Replacing the ethyl group with moieties containing different functional groups (e.g., hydroxyl, phenyl) can introduce new interactions, such as hydrogen bonding or pi-stacking, which can significantly alter the molecular function.

The following interactive table summarizes hypothetical modifications to N-(1-cyclohexylethyl)cyclohexanamine and their potential impact on molecular properties, based on findings from related compounds.

| Modification | Moiety Modified | Potential Impact on Molecular Properties | Rationale based on Analogous Compounds |

| Introduction of a double bond | Cyclohexyl | Increased rigidity, altered electronic properties | Reduction of cyclohexene to cyclohexane ring decreased activity in NMac1 derivatives. researchgate.net |

| Addition of a hydroxyl group | Cyclohexyl | Increased polarity, potential for hydrogen bonding | Introduction of polar groups can alter solubility and target interactions. |

| Variation of N-alkyl chain length | Ethyl | Altered lipophilicity and steric bulk | Alkyl chain length is critical for the antitumor activity of N-alkylated cyclic diamines. nih.gov |

| Replacement with a benzyl (B1604629) group | Ethyl | Introduction of aromatic ring, potential for pi-stacking | Benzyl groups are common in bioactive molecules and can enhance binding to protein targets. nih.gov |

Stereoisomerism and Its Influence on Molecular Recognition and Catalytic Asymmetry

The presence of a chiral center at the carbon atom connecting the ethyl group and the two cyclohexyl rings in N-(1-cyclohexylethyl)cyclohexanamine means that it can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can have a profound impact on their interaction with other chiral molecules, a phenomenon crucial for molecular recognition and asymmetric catalysis. walshmedicalmedia.com

In the context of catalysis, if N-(1-cyclohexylethyl)cyclohexanamine were to be used as a chiral ligand in a metal complex, its stereochemistry would be paramount in determining the enantioselectivity of the catalyzed reaction. The three-dimensional structure of the ligand dictates how substrates approach the metal center, thereby directing the stereochemical outcome of the transformation. numberanalytics.com The development of asymmetric catalytic processes often involves the synthesis of enantiomerically pure ligands to achieve high levels of enantioselectivity. nih.govnih.gov

Correlation of Molecular Structure with Catalytic Performance and Selectivity

The performance of a catalyst is intrinsically linked to its molecular structure. For a molecule like N-(1-cyclohexylethyl)cyclohexanamine, if employed as a catalyst or a ligand in a catalytic system, its structural features would dictate its activity and selectivity.

Key structural aspects that would influence catalytic performance include:

Steric Hindrance: The bulky cyclohexyl groups create a specific steric environment around the nitrogen atom. This can influence substrate binding and the regioselectivity of a reaction by favoring the approach of reactants from a less hindered direction.

Electronic Properties: The electron-donating nature of the alkyl groups influences the electron density on the nitrogen atom, which in turn affects its coordination properties to a metal center or its basicity in organocatalysis.

While direct catalytic data for N-(1-cyclohexylethyl)cyclohexanamine is scarce, studies on other nitrogen-containing ligands demonstrate these principles. For example, in the asymmetric hydroformylation of styrene, the enantioselectivity was found to be highly dependent on the structure of the chiral N,S-ligands used. cmu.edu

The following table illustrates a hypothetical correlation between structural modifications of a catalyst based on the N-(1-cyclohexylethyl)cyclohexanamine scaffold and its potential catalytic performance.

| Structural Feature | Influence on Catalysis | Example from Related Systems |

| Bulk of N-alkyl group | Affects steric environment around the active site, influencing selectivity. | In some catalytic systems, bulkier ligands lead to higher enantioselectivity. |

| Substitution on cyclohexyl rings | Modifies steric and electronic properties, impacting catalyst activity and selectivity. | Chiral catalysts with substituted backbones can enhance asymmetric induction. nih.gov |

| Chirality of the ligand | Essential for achieving enantioselectivity in asymmetric catalysis. | Chiral phosphoric acid catalysts have been used for atroposelective synthesis. nih.gov |

Elucidation of Structural Determinants for Biological Activity

The biological activity of a compound is determined by its ability to interact with specific biological targets such as receptors, enzymes, or nucleic acids. The structural features of N-(1-cyclohexylethyl)cyclohexanamine would be the key determinants of any potential biological activity.

Based on studies of related cyclohexylamine (B46788) and N-alkylated amine derivatives, several structural features can be highlighted as potentially important for biological activity:

Lipophilicity: The two cyclohexyl groups and the ethyl group confer significant lipophilicity to the molecule. This property governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. In a study of quinoxaline (B1680401) urea (B33335) analogs, modulation of lipophilicity was a key strategy to optimize their therapeutic properties. nih.gov

Basic Nitrogen Atom: The secondary amine is a basic center that can be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with negatively charged residues in biological targets, such as the active site of an enzyme or a receptor binding pocket.

For instance, in a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, the presence of the cyclohexane ring and the nature of the N-substituents were found to be crucial for their potent antimicrobial activity. nih.gov Similarly, studies on amidrazone derivatives containing a cyclohexene ring have demonstrated that this moiety can be important for anti-inflammatory and antiproliferative activities. nih.govmdpi.com

Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The paradigm of chemical synthesis is shifting from traditional batch processing towards continuous flow chemistry, a technology that offers significant advantages in process control, safety, and efficiency. researchgate.net The synthesis of N-(1-cyclohexylethyl)cyclohexanamine and its derivatives is an ideal candidate for integration with flow chemistry principles to enhance sustainability.

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer compared to batch reactors. researchgate.net This enhanced control allows for reactions to be conducted under more aggressive conditions (higher temperatures and pressures) safely, which can dramatically reduce reaction times and potentially minimize the need for catalysts or enable the use of more environmentally benign ones. For instance, the reductive amination process often used to synthesize secondary amines can be intensified in a flow system.

Key advantages of applying flow chemistry to the synthesis of N-(1-cyclohexylethyl)cyclohexanamine include:

Improved Yield and Selectivity: Precise control over reaction parameters minimizes the formation of by-products.

Enhanced Safety: The small internal volume of flow reactors mitigates the risks associated with handling reactive intermediates or exothermic reactions.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by numbering up (running multiple reactors in parallel), bypassing the challenges of scaling batch reactors. researchgate.net

Automation: Flow systems can be fully automated, allowing for streamlined optimization of reaction conditions and on-demand production.

Future research will likely focus on developing integrated, multi-step flow syntheses that combine the key reaction steps—such as the formation of an imine intermediate followed by catalytic hydrogenation—into a single, uninterrupted process. rsc.org The use of immobilized catalysts within packed-bed flow reactors is a particularly promising avenue, as it simplifies product purification and allows for catalyst recycling, further bolstering the sustainability of the process.

Table 1: Comparison of Batch vs. Flow Synthesis for Secondary Amine Production

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited, requires vigorous stirring | Enhanced due to small channel dimensions |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Complex, requires re-optimization | Simplified (scaling-out or numbering-up) |

| Process Control | Less precise, potential for temperature/concentration gradients | Precise control over stoichiometry, temperature, and residence time |

| Sustainability | Higher solvent-to-product ratio, potential for more waste | Reduced waste, potential for catalyst recycling, energy efficient |

Novel Catalytic Platforms Utilizing N-(1-cyclohexylethyl)cyclohexanamine Scaffolds

The steric and electronic properties of secondary amines make them valuable scaffolds for the development of ligands and organocatalysts. The N-(1-cyclohexylethyl)cyclohexanamine framework, with its two bulky, non-aromatic cyclohexyl groups, presents a unique structural motif that could be exploited in the design of novel catalytic systems.

Future research directions may involve the functionalization of the cyclohexyl rings or modification of the N-H group to create chiral ligands for asymmetric catalysis. The steric bulk of the cyclohexyl groups could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or C-C bond-forming reactions.

Furthermore, derivatives of N-(1-cyclohexylethyl)cyclohexanamine could serve as organocatalysts. For example, chiral secondary amines are known to catalyze reactions through the formation of enamine or iminium ion intermediates. The specific stereochemistry and conformational rigidity offered by the double cyclohexyl structure could lead to the development of catalysts with novel reactivity and selectivity profiles. Research in this area would involve synthesizing a library of derivatives and screening their performance in a range of known organocatalytic transformations.

Exploration of New Material Science Applications (e.g., Optoelectronic Materials)

Organic optoelectronic materials are central to technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. oregonstate.edu These materials are typically based on conjugated organic molecules or polymers that possess specific electronic and photophysical properties. While N-(1-cyclohexylethyl)cyclohexanamine itself is a saturated, non-conjugated molecule, its structural characteristics could be valuable in the broader context of optoelectronic material design.

Future research could explore the use of the N-(1-cyclohexylethyl)cyclohexanamine moiety as a building block in more complex functional materials. For instance:

Host Materials: In OLEDs, emissive dopant molecules are dispersed in a host matrix. The bulky, insulating nature of the N-(1-cyclohexylethyl)cyclohexanamine scaffold could be incorporated into host molecules to prevent aggregation of the emissive guests, which often leads to quenching of light emission.

Solubility and Morphology Control: The solubility and solid-state packing of organic semiconductors are critical to device performance. Attaching the bulky and flexible dicyclohexyl amine group to a conjugated backbone could enhance solubility for solution-based processing while influencing the thin-film morphology in a predictable way.

Precursors for Functional Dyes: The amine group can serve as a synthetic handle for building more complex molecules. It could act as an electron-donating group when attached to an appropriate conjugated system, forming the basis for new dyes or sensors.

The primary function of this scaffold in material science would be to provide steric bulk and control over intermolecular interactions, key parameters in tuning the performance of organic electronic devices. azom.com

Advanced Analytical Methodologies for Complex Systems

As N-(1-cyclohexylethyl)cyclohexanamine and its derivatives are explored in more complex applications, such as catalysis or material science, the need for advanced analytical methodologies to characterize them and their reaction environments becomes crucial. Standard techniques like NMR and basic mass spectrometry, while essential for structural confirmation of the pure substance, may be insufficient for analyzing complex mixtures, identifying trace impurities, or studying reaction kinetics. mdpi.com

Future research will necessitate the application of more sophisticated analytical tools:

Hyphenated Chromatography-Mass Spectrometry: Techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) will be vital for separating and identifying components in complex reaction mixtures, detecting low-level by-products, and performing quantitative analysis.

In-situ Reaction Monitoring: Spectroscopic techniques like ReactIR (FTIR) or Raman spectroscopy can be integrated directly into reaction vessels (including flow reactors) to monitor the concentration of reactants, intermediates, and products in real-time. This provides invaluable kinetic data for process optimization.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for the unambiguous structural elucidation of novel, complex derivatives of N-(1-cyclohexylethyl)cyclohexanamine, especially when forming new catalytic platforms or functional materials.

These advanced methods will be key to understanding the behavior of the molecule in complex systems, ensuring quality control, and accelerating the development of its applications.

Computational Design and High-Throughput Screening in Discovery Research

Computational chemistry and high-throughput screening (HTS) are transformative tools for accelerating the discovery of new molecules with desired properties, thereby reducing the reliance on time-consuming and resource-intensive trial-and-error synthesis. jddhs.comnih.gov These approaches are highly applicable to exploring the potential of the N-(1-cyclohexylethyl)cyclohexanamine scaffold.

Computational Design: Molecular modeling and quantum chemical calculations can be used to predict the properties of virtual derivatives of N-(1-cyclohexylethyl)cyclohexanamine before they are ever synthesized. For example, researchers can:

Design Catalysts: Computationally model the binding of N-(1-cyclohexylethyl)cyclohexanamine-based ligands to various metal centers and predict the transition state energies for catalytic cycles to identify promising candidates for asymmetric catalysis.

Predict Material Properties: Calculate electronic properties, such as HOMO/LUMO energy levels, for hypothetical functional materials incorporating the scaffold to assess their potential for optoelectronic applications.

High-Throughput and Virtual Screening: These techniques allow for the rapid evaluation of large libraries of compounds. nih.gov A virtual library of thousands of N-(1-cyclohexylethyl)cyclohexanamine derivatives could be created in silico and screened against a biological target or for specific physical properties. rsc.org The most promising hits from the virtual screen can then be prioritized for actual synthesis and experimental validation, dramatically improving the efficiency of the discovery process.

Table 2: Hypothetical Workflow for Computational Discovery

| Step | Action | Tools | Desired Outcome |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of N-(1-cyclohexylethyl)cyclohexanamine derivatives with diverse functional groups. | Cheminformatics software | A large, diverse set of candidate molecules. |

| 2. Property Prediction | Calculate key physical, chemical, or electronic properties for each molecule in the library. | Density Functional Theory (DFT), Molecular Mechanics | A database of molecules with predicted properties. |

| 3. Virtual Screening | Filter the library based on desired property criteria (e.g., specific HOMO-LUMO gap, binding affinity to a protein). | Molecular docking software, property filters | A small subset of high-potential "hit" compounds. |

| 4. Prioritization | Rank the hit compounds based on multiple criteria, including synthetic feasibility. | Scoring algorithms, expert review | A final, prioritized list of candidates for synthesis. |

| 5. Synthesis & Validation | Synthesize the top-ranked candidates and perform experimental testing to validate predictions. | Laboratory synthesis, analytical characterization | Experimental confirmation of new functional molecules. |

The integration of these computational and high-throughput methods represents a powerful future direction for unlocking the full potential of the N-(1-cyclohexylethyl)cyclohexanamine scaffold in catalysis, material science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1-cyclohexylethyl)cyclohexanamine?

- The compound is typically synthesized via reductive amination using cyclohexanone and a cyclohexylethylamine precursor in the presence of a reducing agent like sodium cyanoborohydride. Reaction conditions (e.g., solvent choice, temperature, and pH) are optimized to enhance yield and purity. Post-synthesis purification involves recrystallization or column chromatography .

- Structural confirmation relies on FT-IR (to identify amine and alkyl groups) and mass spectrometry (to verify molecular weight and fragmentation patterns) .

Q. How can researchers validate the purity and structural integrity of N-(1-cyclohexylethyl)cyclohexanamine?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, with peaks corresponding to cyclohexyl protons (δ 1.0–2.0 ppm) and the ethyl bridge (δ 2.5–3.0 ppm). High-Resolution Mass Spectrometry (HRMS) provides exact mass verification (C₁₄H₂₇N, 209.37 g/mol) .

- Purity is assessed via HPLC or GC-MS , with thresholds ≥95% for most pharmacological studies .

Q. What safety protocols are essential for handling N-(1-cyclohexylethyl)cyclohexanamine in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) (gloves, goggles) to avoid inhalation or skin contact. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Waste disposal must comply with local regulations for amine-containing compounds .

Advanced Research Questions

Q. What computational approaches are used to predict the thermodynamic properties of cyclohexanamine derivatives like N-(1-cyclohexylethyl)cyclohexanamine?

- Group-contribution methods estimate vaporization enthalpy (ΔHvap) and formation enthalpy (ΔHf) by analyzing substituent effects on the cyclohexane ring. Quantum-chemical calculations (e.g., DFT at the B3LYP/6-31G* level) validate experimental data and resolve discrepancies in thermochemical datasets .

- For example, the compound’s vapor pressure (0.00465 mmHg at 25°C) can be cross-checked using the Clausius-Clapeyron equation and experimental vaporization entropy .

Q. How can researchers address contradictions in experimental data for this compound’s receptor-binding affinity?

- Dose-response assays (e.g., radioligand binding studies) under standardized conditions (pH 7.4, 37°C) help clarify discrepancies. Molecular docking (using proteins like 3G9k) identifies binding poses, while molecular dynamics simulations assess stability over time. Data normalization against reference compounds (e.g., μ-opioid receptor agonists) improves comparability .

Q. What in silico strategies are applied to evaluate the pharmacokinetic profile of N-(1-cyclohexylethyl)cyclohexanamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.